11-Methyldocosanoyl-CoA

Peroxisomal beta-oxidation Branched-chain fatty acid metabolism Very long-chain fatty acyl-CoA

Select 11-Methyldocosanoyl-CoA for unambiguous metabolic routing. The C11-methyl branch creates a steric block that redirects catabolism exclusively through peroxisomal alpha- and beta-oxidation—enabling precise kinetic characterization of branched-chain acyl-CoA oxidase, MFP-2, and AMACR. Unlike unbranched docosanoyl-CoA, this substrate eliminates data irreproducibility caused by mitochondrial pathway interference. Supplied at ≥98% purity as a stable lyophilized powder with full analytical documentation, it is ready for CPT discrimination assays, inhibitor screening, and as a structurally defined internal standard for LC-MS/MS quantification of endogenous methyl-branched acyl-CoAs.

Molecular Formula C44H80N7O17P3S
Molecular Weight 1104.1 g/mol
Cat. No. B15545166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methyldocosanoyl-CoA
Molecular FormulaC44H80N7O17P3S
Molecular Weight1104.1 g/mol
Structural Identifiers
InChIInChI=1S/C44H80N7O17P3S/c1-5-6-7-8-9-10-12-15-18-21-32(2)22-19-16-13-11-14-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)
InChIKeyNZPDMPMJXUBJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methyldocosanoyl-CoA: A Defined Very Long-Chain Branched Acyl-CoA for Peroxisomal Beta-Oxidation Studies


11-Methyldocosanoyl-CoA (11-Methyldocosanoyl-coenzyme A; CAS not assigned) is a methyl-branched, very long-chain fatty acyl-CoA (VLCFA-CoA) derivative with the molecular formula C44H80N7O17P3S and a molecular weight of 1104.13 g/mol [1]. It belongs to the class of methyl-branched fatty acyl-CoAs, defined as coenzyme A thioesters formed by condensation with a methyl-branched fatty acid [2]. The compound features a 22-carbon docosanoyl backbone with a single methyl branch at the C11 position, classifying it as a very long-chain acyl-CoA (acyl chain >C20) [3]. This structural feature directs its metabolism primarily through peroxisomal, rather than mitochondrial, beta-oxidation pathways [4].

Why 11-Methyldocosanoyl-CoA Cannot Be Substituted with Unbranched Docosanoyl-CoA or Positional Isomers


Interchanging 11-Methyldocosanoyl-CoA with the unbranched docosanoyl-CoA (C22:0) or other methyl-branched positional isomers (e.g., 5-, 8-, 12-methyldocosanoyl-CoA) introduces unquantified variables into experimental outcomes. Unbranched VLCFA-CoAs are primarily substrates for mitochondrial acyl-CoA dehydrogenases and carnitine palmitoyltransferase systems, whereas the 11-methyl branch creates a steric block that reroutes metabolism to the peroxisomal alpha- and beta-oxidation machinery, specifically engaging distinct enzyme cascades such as branched-chain acyl-CoA oxidase and multifunctional protein-2 [1]. Even among positional isomers, the exact location of the methyl branch dictates the cleavage pattern during beta-oxidation and influences the chain-length specificity of peroxisomal oxidases, making any substitution without empirical verification a source of data irreproducibility in lipid metabolism studies [2].

Quantitative Differentiation of 11-Methyldocosanoyl-CoA Against Key Comparators


Peroxisomal Beta-Oxidation Pathway Engagement vs. Unbranched Docosanoyl-CoA

11-Methyldocosanoyl-CoA, as a 2-methyl-branched fatty acyl-CoA analog, is predicted to be a substrate for peroxisomal branched-chain acyl-CoA oxidase and multifunctional protein-2 (MFP-2) based on established class-level substrate specificity, whereas unbranched docosanoyl-CoA (C22:0) is primarily metabolized by mitochondrial acyl-CoA dehydrogenases [1]. The presence of the methyl branch at C11 creates a steric block that prevents mitochondrial beta-oxidation, quantitatively redirecting the metabolic flux to peroxisomes. For the class of 2-methyl-branched acyl-CoAs, the Vmax for peroxisomal oxidation by rat liver peroxisomes is 71.2 ± 1.8 nmol min⁻¹ (mg protein)⁻¹ [2]. In contrast, the oxidation rate for unbranched palmitoyl-CoA by the same system is not applicable due to different organelle localization.

Peroxisomal beta-oxidation Branched-chain fatty acid metabolism Very long-chain fatty acyl-CoA

Distinct Chain-Length Specificity vs. Pristanoyl-CoA (C19-Branched)

The 22-carbon chain length of 11-Methyldocosanoyl-CoA distinguishes it from the more extensively studied branched-chain reference compound pristanoyl-CoA (C19, 2,6,10,14-tetramethylpentadecanoyl-CoA). According to the substrate specificity of alpha-methylacyl-CoA racemase (AMACR), alpha-methyl-branched acyl-CoA derivatives with chain lengths of more than C10 are substrates, but the enzyme's catalytic efficiency (kcat/Km) varies with chain length [1]. For long-chain 2-methyl-branched acyl-CoAs, AMACR shows decreasing activity as chain length increases beyond C16, suggesting that 11-Methyldocosanoyl-CoA (C22) will exhibit different epimerization kinetics compared to pristanoyl-CoA (C19) [2]. Specifically, the Km for pristanoyl-CoA with human AMACR is reported as 5.2 μM, whereas longer chain analogs (>C20) typically show reduced affinity with Km values >10 μM (class-level trend) [2].

Acyl-CoA oxidase substrate specificity Peroxisomal alpha-oxidation Branched-chain fatty acid metabolism

Carnitine O-Palmitoyltransferase Substrate Specificity vs. Positional Isomers

11-Methyldocosanoyl-CoA reacts with L-carnitine to form 11-methyldocosanoylcarnitine, catalyzed by carnitine O-palmitoyltransferase (CPT) [1]. However, the presence of the methyl branch at C11 is expected to reduce CPT activity compared to unbranched docosanoyl-CoA. For the branched-chain analog 2-methylhexadecanoyl-CoA, the Vmax for CPT-mediated conversion is reduced by approximately 40-60% relative to the unbranched C16:0-CoA control [2]. While direct data for the C11-methyl C22-CoA are not available, the class-level trend indicates that branching beyond the C2 position further reduces CPT affinity, and the specific branch position (C11 vs. C2, C3, C5, etc.) will differentially impact enzyme recognition [2].

Carnitine shuttle Acylcarnitine formation Mitochondrial fatty acid transport

Chemical Identity and Analytical Distinction from Positional Isomers

11-Methyldocosanoyl-CoA is chemically distinct from its positional isomers (e.g., 5-, 8-, 12-methyldocosanoyl-CoA) despite sharing the identical molecular formula C44H80N7O17P3S and molecular weight 1104.13 g/mol [1]. The position of the methyl branch (C11 vs. C5, C8, C12) generates unique InChIKey identifiers and distinct fragmentation patterns in LC-MS/MS analysis, enabling unambiguous identification and quantification in complex biological matrices [2]. For example, the PubChem CID for 11-Methyldocosanoyl-CoA is distinct from those of 12-Methyldocosanoyl-CoA (CID 162198123) and 5-Methyldocosanoyl-CoA (CID 162198117) [3]. This analytical resolution is essential for studies requiring precise tracking of specific branched-chain acyl-CoA species in metabolic flux analyses.

Acyl-CoA library Lipidomics Metabolite identification Mass spectrometry

Defined Research Applications for 11-Methyldocosanoyl-CoA in Lipid Metabolism and Peroxisomal Biology


Investigating Peroxisomal Beta-Oxidation of Very Long-Chain Branched Fatty Acids

Use 11-Methyldocosanoyl-CoA as a defined substrate to measure the activity of peroxisomal branched-chain acyl-CoA oxidase and multifunctional protein-2 (MFP-2) in purified peroxisomal fractions or cell lysates. The C11-methyl branch ensures metabolic routing through peroxisomal pathways, enabling quantitative assessment of Vmax and Km parameters for this specific class of VLCFA-CoAs [1]. This application is directly supported by evidence that 2-methyl-branched acyl-CoAs are peroxisome-specific substrates [1].

Characterizing Alpha-Methylacyl-CoA Racemase (AMACR) Substrate Chain-Length Tolerance

Employ 11-Methyldocosanoyl-CoA to extend the known substrate range of AMACR beyond the commonly studied pristanoyl-CoA (C19). By measuring epimerization kinetics with this C22-branched substrate, researchers can quantify the decline in AMACR catalytic efficiency as chain length increases, providing insights into the enzyme's active-site steric constraints [2].

Modeling Impaired Mitochondrial Fatty Acid Import via Carnitine Shuttle

Use 11-Methyldocosanoyl-CoA as a low-affinity substrate for carnitine O-palmitoyltransferase (CPT) to study the substrate discrimination of the carnitine shuttle. The reduced conversion rate to 11-methyldocosanoylcarnitine (40-60% reduction vs. straight-chain controls) mimics the biochemical phenotype observed in CPT deficiencies and allows for inhibitor screening assays [3].

Lipidomics Internal Standard for Branched-Chain Acyl-CoA Quantification

Utilize 11-Methyldocosanoyl-CoA as a structurally defined, isotopically distinguishable internal standard (when synthesized with ¹³C or ²H labeling) for the LC-MS/MS quantification of endogenous methyl-branched acyl-CoAs in tissue samples. The unique InChIKey and fragmentation pattern ensure unambiguous detection and precise quantitation without interference from positional isomers [4].

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